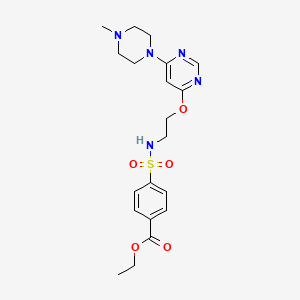

![molecular formula C21H21N5O3S2 B2882745 N-{2-[6-(benzylthio)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzenesulfonamide CAS No. 873002-06-3](/img/structure/B2882745.png)

N-{2-[6-(benzylthio)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-{2-[6-(benzylthio)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzenesulfonamide” is a complex organic compound. It contains a triazolo[4,3-b]pyridazine ring, which is a type of heterocyclic compound . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses .

科学的研究の応用

Synthesis and Biological Activities

Antimicrobial and Antifungal Properties : Research on related pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. This underscores the potential of sulfonamide derivatives in developing new antimicrobial agents (Hassan, 2013).

Anti-asthmatic Activities : Omega-sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]-pyridazines, a category related to the compound , have shown significant ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs, indicating potential use in asthma treatment (Kuwahara et al., 1997).

Antitumor Activity : Some N‐[6‐indazolyl]arylsulfonamides, sharing a core structural similarity, have demonstrated antiproliferative and apoptotic activities against human tumor cell lines, highlighting the therapeutic potential of sulfonamide derivatives in oncology (Abbassi et al., 2014).

Chemical Synthesis and Molecular Structure

Synthesis of Heterocyclic Compounds : The research into the synthesis of various heterocyclic compounds from related precursors offers insights into the structural flexibility and reactivity of triazolo[4,3-b]pyridazine derivatives, providing pathways to new chemical entities with potential biological activities (Sallam et al., 2021).

Molecular Docking Studies : Studies involving molecular docking of sulfonamide moieties indicate potential as Cyclooxygenase (COX-2) inhibitors, suggesting applications in developing treatments for conditions like inflammation and cancer (Hassan, 2014).

Advanced Materials and Synthesis Techniques

Novel Synthesis Methods : Research into the facile synthesis of benzotriazole derivatives using peptide coupling agents in water medium demonstrates innovative approaches to synthesizing complex molecules efficiently and sustainably (Liu et al., 2012).

Visible Light Photocatalysis : The use of visible light to initiate trifluoromethylation of ethynylbenzenesulfonamides highlights advancements in photocatalytic techniques for constructing sulfonamide-based cyclic compounds, potentially expanding the toolkit for chemical synthesis (Xiang et al., 2016).

作用機序

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials, have been synthesized and studied for their potential applications

Mode of Action

Triazole compounds, which share a similar structure, are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They work by inhibiting enzymes, including PARP-1 and EGFR, which are involved in cancer progression .

Biochemical Pathways

Triazole compounds are known to interact with a variety of enzymes and receptors, affecting multiple biochemical pathways

Result of Action

Compounds with similar structures have been studied for their potential applications in various fields

Action Environment

The synthesis and study of similar compounds have been influenced by various factors

特性

IUPAC Name |

N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3S2/c1-29-17-7-9-18(10-8-17)31(27,28)22-14-13-20-24-23-19-11-12-21(25-26(19)20)30-15-16-5-3-2-4-6-16/h2-12,22H,13-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXQVFLHAXEFPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenecarboxylic acid](/img/structure/B2882663.png)

![2-(3,4-dimethoxyphenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2882666.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2882667.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2882669.png)

![6-{[2-(Phenylsulfonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2882678.png)

![4-[(5-Bromopyridin-2-yl)oxy]phenol](/img/structure/B2882679.png)